Clazamycin B
Overview
Description
Clazamycin B is a chlorine-containing antibiotic that belongs to the pyrrolizidine class of compounds. It is known for its unique structure and significant biological activities, particularly its antitumor properties. The compound is derived from the culture broth of a specific strain of Streptomyces, a genus of actinobacteria known for producing various antibiotics .
Biochemical Analysis
Biochemical Properties
Clazamycin B has a molecular formula of C7H9ClN2O and a molecular weight of 172.612 . It is a powder that is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound’s purity is typically >=98% .
Cellular Effects
It has been suggested that this compound may act on a component(s) of the cytoplasmic membrane, causing rapid inhibition of membrane transport of specific nutrients .
Molecular Mechanism
It is known that this compound can inhibit DNA replication and membrane transport in Escherichia coli
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade rapidly
Transport and Distribution
This compound is thought to act on a component(s) of the cytoplasmic membrane, causing rapid inhibition of membrane transport of specific nutrients
Preparation Methods
Synthetic Routes and Reaction Conditions: Clazamycin B is typically isolated from the culture broth of Streptomyces No. MF990-BF4. The strain is cultured at 27°C for 67 hours on a rotatory shaker in a medium containing glycerol, cotton seed meal, sodium chloride, and L-asparagine, adjusted to pH 7.4. The culture broth is then filtered, and the antibiotics in the filtrate are adsorbed on a column of Amberlite IRC-50 and eluted with hydrochloric acid. The active eluate is concentrated to dryness and further purified by column chromatography on Amberlite XAD-2 and activated carbon .
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the fermentation of Streptomyces in bioreactors, followed by filtration, adsorption, and multiple stages of chromatography to achieve the desired purity and yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Clazamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interconvert with Clazamycin A in aqueous solutions, with the equilibrium ratio being pH-dependent .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine are common.
Major Products: The major products formed from these reactions include different epimers and derivatives of Clazamycin, which can be further studied for their biological activities .
Scientific Research Applications
Clazamycin B has been extensively studied for its antitumor properties. It exists in aqueous solution as a mixture of two epimers, Clazamycin A and B, with the ratio being pH-dependent. This property has been exploited in various studies to understand the mechanism of action and potential therapeutic applications .
In Chemistry: this compound is used as a model compound to study the behavior of pyrrolizidine alkaloids and their derivatives.
In Biology: The compound is used to investigate the biological pathways and molecular targets involved in its antitumor activity.
In Medicine: this compound is being explored as a potential chemotherapeutic agent due to its ability to inhibit the growth of certain cancer cells .
In Industry: The compound’s unique properties make it a valuable candidate for the development of new antibiotics and other pharmaceutical agents .
Mechanism of Action
Clazamycin B exerts its effects by targeting specific molecular pathways involved in cell growth and proliferation. It is believed to interfere with the synthesis of nucleic acids, thereby inhibiting the growth of cancer cells. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interact with DNA and RNA, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Clazamycin A: Another epimer of Clazamycin, with similar biological activities but different structural properties.
Crotanecine: A pyrrolizidine alkaloid with distinct biological activities.
Danaidal: Known for its unique structure and biological properties.
Danaidone: Another pyrrolizidine alkaloid with potential therapeutic applications.
Trachelanthamidine: A compound with similar structural features but different biological activities.
Uniqueness: Clazamycin B stands out due to its unique chlorine-containing structure and significant antitumor properties. Its ability to interconvert with Clazamycin A adds to its versatility and potential for various applications in scientific research and medicine .
Properties
IUPAC Name |
(2S,8S)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCHIDKMDZZKBR-CAHLUQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1(C=CC2=N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2[C@]1(C=CC2=N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992431 | |
Record name | 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71774-49-7 | |
Record name | Clazamycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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